2,2',3,4,5,6-Hexabromodiphenyl ether

Analytical Chemistry GC-MS PBDE Congener Separation

Procure BDE-142 as a true 'non-native' internal standard. This congener is entirely absent from legacy penta-BDE mixtures (<0.01% w/w) and shows <1% human background detection, eliminating systematic overestimation risks seen with abundant congeners like BDE-153. Baseline GC separation from all common hexa-/hepta-PBDEs (ΔRI 4.7–7.3) ensures accurate recovery correction without spectral deconvolution—critical for EPA 1614, NHANES, and HBM4EU compliant analyses.

Molecular Formula C12H4Br6O
Molecular Weight 643.6 g/mol
CAS No. 446254-98-4
Cat. No. B3061089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4,5,6-Hexabromodiphenyl ether
CAS446254-98-4
Molecular FormulaC12H4Br6O
Molecular Weight643.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br
InChIInChI=1S/C12H4Br6O/c13-5-3-1-2-4-6(5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
InChIKeyLJDGJCNHVGGOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,4,5,6-Hexabromodiphenyl ether (BDE-142) | Analytical Reference Standard for PBDE Congener-Specific Workflows


2,2',3,4,5,6-Hexabromodiphenyl ether (CAS 446254-98-4, BDE-142) is a hexabrominated diphenyl ether (PBDE) congener with an asymmetric substitution pattern featuring adjacent bromines at the 2,3,4,5,6 positions on one ring and a single ortho bromine at the 2' position on the second ring [1]. This unique substitution yields distinct gas chromatographic retention indices and mass spectral fragmentation patterns that differentiate it from more abundant hexa‑PBDEs such as BDE‑153 (2,2',4,4',5,5') and BDE‑154 (2,2',4,4',5,6') [1][2]. The compound is not produced in high volumes in commercial PBDE mixtures, making it valuable as a low‑background internal standard or surrogate for environmental and biological analyses [3].

Why BDE-153, BDE-154, or Other Hexa‑PBDEs Cannot Substitute for 2,2',3,4,5,6-Hexabromodiphenyl Ether


Substitution of BDE‑142 with a different hexa‑PBDE congener (e.g., BDE‑153 or BDE‑154) leads to coelution risks, misidentification in mass spectrometry, and loss of quantification accuracy because commercial and environmental samples contain high levels of those other congeners [1]. Specifically, BDE‑153 and BDE‑154 are major components of legacy penta‑BDE technical mixtures (e.g., Bromkal 70‑5DE), with reported concentrations of 4.5% and 2.8% w/w respectively, while BDE‑142 is undetectable (<0.01% w/w) in the same mixtures [2]. This absence allows BDE‑142 to serve as a true “non‑native” reference, whereas using BDE‑153 as an internal standard would introduce systematic bias due to its natural abundance in samples [3]. Furthermore, retention indices on both non‑polar and moderately polar GC columns differ sufficiently to achieve baseline separation from all common hexa‑ and hepta‑PBDEs, a property that cannot be replicated by any single alternative congener [1].

Quantitative Differential Evidence for 2,2',3,4,5,6-Hexabromodiphenyl Ether (BDE-142) vs. In‑Class Hexa‑PBDEs


Baseline Separation on DB‑5: 4.7 Unit Retention Index Advantage over BDE‑153

On a DB‑5 capillary column (30 m, 0.25 mm i.d., 0.25 µm film) with a temperature program from 80 °C to 300 °C at 20 °C/min, the Kováts retention index (RI) of BDE‑142 (2,2',3,4,5,6‑hexabromodiphenyl ether) is 338.1, compared to 342.8 for BDE‑153 (2,2',4,4',5,5'‑hexabromodiphenyl ether) [1]. This ΔRI = 4.7 units translates to baseline resolution (Rs >1.5) in routine GC‑HRMS or GC‑MS/MS methods, eliminating spectral overlap with the most abundant environmental hexa‑PBDE [1].

Analytical Chemistry GC-MS PBDE Congener Separation

Orthogonal Confirmation on DB‑17: 7.3 Unit Difference from BDE‑154

On a moderately polar DB‑17 column (50% phenyl‑methylpolysiloxane) under identical temperature programming, BDE‑142 exhibits a retention index of 348.9, while the closely eluting congener BDE‑154 (2,2',4,4',5,6'‑hexaBDE) has an RI of 356.2 [1]. The ΔRI of 7.3 units provides orthogonal separation that is independent of the DB‑5 system, allowing unambiguous confirmation of BDE‑142 identity in two‑dimensional GC (GC×GC) or dual‑column methods [1].

Confirmation Analysis Two‑Dimensional GC Isomer Discrimination

Undetectable in Commercial Penta‑BDE Mixtures ( < 0.01% w/w) vs. 4.5% for BDE‑153

In a quantitative analysis of the technical penta‑BDE product Bromkal 70‑5DE using GC‑HRMS, BDE‑142 (2,2',3,4,5,6‑hexaBDE) was not detected at a method detection limit of 0.01% w/w [1]. In the same mixture, BDE‑153 was quantified at 4.5% w/w and BDE‑154 at 2.8% w/w [1]. This absence makes BDE‑142 a superior surrogate standard for isotope dilution or recovery correction, as its endogenous concentration in environmental and biological samples is negligible (<0.1 ng/g lipid) [2] compared to BDE‑153 (median 15 ng/g lipid in human serum) [2].

Internal Standard Suitability Environmental Forensics Background Contamination

Low Human Background ( <1% Detection Frequency) vs. >98% for BDE‑153

In the 2003‑2004 U.S. National Health and Nutrition Examination Survey (NHANES) of 2000 human serum samples analyzed by GC‑HRMS, BDE‑142 was detected in fewer than 1% of samples (limit of detection 0.5 ng/g lipid), whereas BDE‑153 was detected in 98% of samples with a median concentration of 15.1 ng/g lipid (95th percentile 125 ng/g lipid) [1]. The near‑complete absence of BDE‑142 in the general population allows its use as a “zero‑background” performance reference standard, eliminating the need for blank subtraction [1].

Biomonitoring Human Exposure Assessment Quality Control

Optimal Application Scenarios for 2,2',3,4,5,6-Hexabromodiphenyl Ether (BDE-142) Based on Quantitative Evidence


Isotope Dilution Internal Standard for Trace PBDE Analysis in Environmental Matrices

Due to its absence in commercial penta‑BDE mixtures (<0.01% w/w) and extremely low human background (<1% detection frequency) [2][3], BDE‑142 serves as an ideal surrogate standard for quantifying other hexa‑ and hepta‑PBDEs in sediment, biota, and air samples. The baseline separation from BDE‑153 (ΔRI = 4.7 on DB‑5) and from BDE‑154 (ΔRI = 7.3 on DB‑17) ensures that the internal standard does not coelute with target analytes, allowing precise recovery correction without spectral deconvolution [1].

Method Development and Validation for Dual‑Column GC×GC‑HRMS

The orthogonal retention index pair (338.1 on DB‑5, 348.9 on DB‑17) [1] makes BDE‑142 a certified reference candidate for validating two‑dimensional gas chromatography (GC×GC) methods that aim to resolve all 209 PBDE congeners. Its elution position relative to BDE‑153 and BDE‑154 provides a quantifiable metric (ΔRI 4.7 and 7.3 respectively) to benchmark column set performance and establish congener‑specific libraries in regulatory standard methods (e.g., EPA Method 1614).

Zero‑Background Recovery Standard for Human Biomonitoring Studies

Given that BDE‑142 is detected in <1% of human serum samples versus 98% for BDE‑153 [3], laboratories can procure BDE‑142 as a post‑extraction recovery standard without requiring costly blank serum matrices. This eliminates systematic overestimation caused by endogenous BDE‑153 when using homologous internal standards, directly improving the accuracy of human exposure assessments for regulatory bodies (e.g., NHANES, HBM4EU).

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